molecular formula C14H17N B13275608 (Naphthalen-2-ylmethyl)(propyl)amine

(Naphthalen-2-ylmethyl)(propyl)amine

Cat. No.: B13275608
M. Wt: 199.29 g/mol
InChI Key: RCWFTXDLECHWKC-UHFFFAOYSA-N
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Description

(Naphthalen-2-ylmethyl)(propyl)amine is a secondary amine characterized by a naphthalene ring substituted at the 2-position with a methyl group and a propyl chain attached to the nitrogen atom. Its molecular formula is C₁₄H₁₇N, with a molecular weight of 199.29 g/mol. The naphthalene moiety confers aromaticity and hydrophobicity, while the propyl chain contributes to its alkylamine character, influencing solubility, reactivity, and intermolecular interactions. This compound is structurally versatile, with applications hypothesized in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., CO₂ adsorption) due to its amine functionality and aromatic backbone .

Properties

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

N-(naphthalen-2-ylmethyl)propan-1-amine

InChI

InChI=1S/C14H17N/c1-2-9-15-11-12-7-8-13-5-3-4-6-14(13)10-12/h3-8,10,15H,2,9,11H2,1H3

InChI Key

RCWFTXDLECHWKC-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Naphthalen-2-ylmethyl)(propyl)amine can be achieved through several methods. One common approach involves the reductive amination of naphthalen-2-ylmethyl ketone with propylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(Naphthalen-2-ylmethyl)(propyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Chemistry

In chemistry, (Naphthalen-2-ylmethyl)(propyl)amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound has been explored for its potential neuroprotective effects. Studies have shown that derivatives of this compound can protect against brain ischemia/reperfusion injury by modulating inflammation and oxidative stress .

Industry

Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products .

Mechanism of Action

The mechanism of action of (Naphthalen-2-ylmethyl)(propyl)amine involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are mediated through the inhibition of apoptotic pathways, modulation of inflammatory mediators, and enhancement of antioxidant defenses. Key molecular targets include inducible nitric oxide synthase (iNOS), hypoxia-upregulated protein 1 (HYOUP1), and matrix metalloproteinase-3 (MMP-3) .

Comparison with Similar Compounds

Substituent Variations on the Propyl Chain

  • 3-(Dimethylamino)propylamine: This tertiary amine introduces a dimethylamino group on the propyl chain, increasing electron density at the nitrogen atom. The dimethyl substitution enhances steric bulk and hydrophobicity compared to the parent compound. Such modifications are critical in catalysis (e.g., POLYCAT®15, a bis[3-(dimethylamino)propyl]amine catalyst) and surfactant applications, where tertiary amines improve reaction selectivity and stability .
  • Branched alkylamines are common in dendrimers and polyurethane foams, where structural rigidity impacts physical properties .

Key Data :

Compound Amine Type Molecular Weight (g/mol) Hydrophobicity (LogP)* Application Context
(Naphthalen-2-ylmethyl)(propyl)amine Secondary 199.29 ~3.5 Hypothesized drug design
[3-(Dimethylamino)propyl] derivative Tertiary 242.36 ~2.8 Catalysis, surfactants
(2-Methylpropyl) derivative Secondary 213.32 ~4.1 Materials science

*Estimated via fragment-based methods.

Chain Length Variations: Ethyl vs. Propyl Linkers

  • Ethyl-linked analogs :
    Shorter ethyl chains reduce hydrophobicity and increase flexibility. In acetylcholinesterase reactivators, ethyl linkers outperformed propyl in 50% of tested pairs, suggesting chain length impacts spatial alignment with target enzymes .
  • Propyl-linked analogs :
    Propyl chains balance flexibility and hydrophobicity, optimizing interactions in systems like CO₂ adsorption. For example, 3-(triethoxysilyl)propylamine (APTES) grafted onto silica showed higher amine efficiency (CO₂ capacity per amine group) than ethyl-linked variants under humid conditions .

Research Findings :

  • In 53BP1 methyl-lysine binding studies, a propyl linker in compound 1 provided optimal binding affinity (IC₅₀ = 2.1 μM), whereas ethyl or longer chains reduced activity due to steric mismatch .
  • Propylamines in polyurethane foams (e.g., Niax Catalyst EF-700) enhance blowing reactions, outperforming ethyl-based catalysts in formulations requiring controlled pore size .

Influence of Amine Type: Primary vs. Secondary vs. Tertiary

  • Primary amines: Compounds like 3-aminopropyltriethoxysilane (APTES) exhibit higher CO₂ adsorption capacity under dry conditions (amine efficiency = 0.5) due to direct CO₂-carbamate formation. However, they are less stable under moisture .
  • Secondary amines :
    this compound and its analogs demonstrate moderate CO₂ uptake but improved hydrolytic stability. Secondary amines require water to form bicarbonate species, achieving efficiency up to 1.0 under humid conditions .
  • Tertiary amines: Dimethylamino-substituted derivatives (e.g., [3-(dimethylamino)propyl] variant) show minimal CO₂ adsorption but excel in catalysis due to strong electron-donating effects .

Comparative Table :

Amine Type CO₂ Adsorption (mmol/g)* Hydrolytic Stability Catalytic Efficiency
Primary 2.1–3.5 Low Low
Secondary 1.8–2.4 Moderate Moderate
Tertiary 0.5–1.0 High High

*Data from amine-modified silica studies under 5% CO₂ flow .

Biological Activity

(Naphthalen-2-ylmethyl)(propyl)amine is a compound with significant biological activity, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is classified as an amine derivative of naphthalene. Its structure can be represented as follows:

C15H17N\text{C}_{15}\text{H}_{17}\text{N}

This compound exhibits a naphthalene ring structure, which is known for its diverse biological interactions due to its aromatic nature.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of naphthalene derivatives, including this compound.

  • Mechanism of Action : The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
  • Case Study : A study evaluated various naphthalene derivatives against common pathogens. The results indicated that this compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
CompoundMIC (µg/mL)Activity Type
This compound50Antibacterial
Control (Ampicillin)10Antibacterial

2. Anti-inflammatory Activity

The anti-inflammatory properties of naphthalene derivatives have been extensively studied, showing promise in treating inflammatory diseases.

  • Study Findings : In a study assessing the inhibitory effects on neutrophil activation, this compound exhibited moderate inhibition compared to standard anti-inflammatory agents.
CompoundInhibition (%)Test Model
This compound45Neutrophil Activation
Control (Ibuprofen)70Neutrophil Activation

3. Anticancer Activity

The anticancer potential of naphthalene derivatives has garnered attention due to their ability to induce apoptosis in cancer cells.

  • Mechanism : The compound has been shown to affect cell cycle regulation and promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Research Example : An experimental study on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner.
Cell LineIC50 (µM)Effect
HCT11615Cytotoxicity
MCF720Cytotoxicity

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